molecular formula C31H48O4 B1666467 Abieslactone CAS No. 33869-93-1

Abieslactone

Cat. No. B1666467
CAS RN: 33869-93-1
M. Wt: 468.7 g/mol
InChI Key: AYHUWYQKFAIBIY-YCSGLTLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abieslacton has anti-tumor promoting activity;  from several Abies genus.

Scientific Research Applications

1. Potential in Cancer Treatment

Abieslactone, a triterpenoid lactone isolated from Abies plants, has demonstrated promising results in cancer research. It exhibits selective cytotoxicity against human hepatoma cell lines and induces apoptosis in HepG2 and SMMC7721 cells through the mitochondrial pathway and generation of reactive oxygen species (ROS). It's been observed to cause G1 cell cycle arrest and caspase-dependent apoptosis, linked to the ROS/Akt pathway in HepG2 cells (Wang et al., 2014). Additionally, derivatives of abieslactone have shown anti-tumor-promoting activity in vitro and in vivo, inhibiting tumor promoter-induced phenomena (Takayasu et al., 1990).

2. Role in Chemical and Pharmaceutical Analysis

Research into the chemical structure and properties of abieslactone has been extensive. Studies on its NMR spectra have helped in understanding the conformation and structural characteristics of this compound (Tkachev, 1992), (Raldugin et al., 1996). This research is crucial for developing new pharmaceutical applications and understanding the compound's bioactivity.

3. Structural Analysis and Identification

The crystal and molecular structure of abieslactone has been determined, providing essential data for understanding its chemical behavior and potential applications (Allen et al., 1973). Such studies are fundamental for further chemical synthesis and modification of this compound for therapeutic uses.

4. Potential Anti-Inflammatory Activity

Abieslactone and related compounds have been studied for their anti-inflammatory properties. Compounds like neoabieslactone isolated from Abies chensiensis have shown potential anti-inflammatory activity by inhibiting NO production in macrophages, indicating its potential therapeutic application in inflammatory diseases (Li et al., 2009).

properties

CAS RN

33869-93-1

Product Name

Abieslactone

Molecular Formula

C31H48O4

Molecular Weight

468.7 g/mol

IUPAC Name

(2R)-2-[(2R)-2-[(3R,5R,9S,10R,13R,14R,17R)-3-methoxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C31H48O3/c1-19(17-21-18-20(2)27(32)34-21)22-11-15-31(7)24-9-10-25-28(3,4)26(33-8)13-14-29(25,5)23(24)12-16-30(22,31)6/h9,18-19,21-23,25-26H,10-17H2,1-8H3/t19-,21-,22-,23-,25+,26-,29-,30-,31+/m1/s1

InChI Key

AYHUWYQKFAIBIY-YCSGLTLBSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC)C)C)C

SMILES

CC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C

Canonical SMILES

CC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C

Appearance

Solid powder

Other CAS RN

38577-26-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

23-hydroxy-3-methoxylanosta-7,24-dien-26-oic acid lactone
abieslactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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